molecular formula C20H21N5O2 B2946281 (E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285612-22-7

(E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2946281
CAS No.: 1285612-22-7
M. Wt: 363.421
InChI Key: ZUXWFMBOYOKSPA-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a hydrazide group and aromatic moieties. Its structure includes:

  • A (pyridin-2-yl)methylene group at the hydrazide nitrogen, enabling hydrogen bonding and metal coordination due to the pyridine’s lone electron pair .

Properties

IUPAC Name

3-(4-butoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-2-3-12-27-17-9-7-15(8-10-17)18-13-19(24-23-18)20(26)25-22-14-16-6-4-5-11-21-16/h4-11,13-14H,2-3,12H2,1H3,(H,23,24)(H,25,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXWFMBOYOKSPA-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2

This molecular formula indicates the presence of a pyrazole ring, a hydrazide functional group, and a butoxyphenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step includes the condensation reaction between 4-butoxyphenyl hydrazine and pyridine-2-carboxaldehyde.
  • Hydrazone Formation : The resultant product is then reacted with appropriate aldehydes to form hydrazones.
  • Final Cyclization : The final cyclization leads to the formation of the target compound.

Antibacterial and Antifungal Activities

Recent studies have evaluated various pyrazole derivatives for their antibacterial and antifungal properties. For instance, a related pyrazole derivative demonstrated significant antibacterial activity against Shigella flexneri with a minimum inhibitory concentration (MIC) of 0.12 µg/mL, which is four times more potent than gentamicin .

CompoundTarget OrganismMIC (µg/mL)Comparison
Pyrazole Derivative 13bS. flexneri0.124x Gentamicin
Pyrazole Derivative 13bCandida albicans0.124x Amphotericin B

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, hybrid derivatives exhibited selective cytotoxicity against renal cancer cells (A498) and breast cancer cells (MDA-MB-468), indicating their potential as anticancer agents .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory effects of pyrazole derivatives by measuring nitric oxide production in LPS-induced RAW 264.7 cells. Certain derivatives demonstrated significant inhibition of nitric oxide production, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A series of synthesized pyrazole derivatives were tested against common bacterial strains. The study revealed that modifications in the substituents on the pyrazole ring significantly influenced antibacterial activity. Compound 13b was noted for its superior efficacy compared to standard antibiotics.

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, several pyrazole derivatives were screened against human cancer cell lines. The results indicated that specific structural features were crucial for enhancing cytotoxicity and selectivity towards cancer cells.

Chemical Reactions Analysis

Cyclization Reactions

The carbohydrazide moiety participates in cyclization under acidic or basic conditions:

  • With CS₂/KOH : Forms 1,3,4-thiadiazole derivatives, confirmed by IR (C=S stretch at 1,240 cm⁻¹) and NMR (disappearance of NH₂ signals) .

  • With Acetylacetone : Produces pyrazolo[3,4-d]pyrimidine derivatives via enol-keto tautomerization (yield: 60–70%) .

Mechanistic Pathway :

  • Nucleophilic attack by the hydrazide’s NH on the carbonyl group.

  • Cyclodehydration to form a six-membered heterocycle.

  • Aromatization via elimination of H₂O .

Electrophilic Substitution at Pyridine Ring

The pyridinylmethylene group undergoes regioselective electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Nitro group preferentially adds at the 4-position of the pyridine ring (confirmed by single-crystal XRD in analogous compounds) .

  • Bromination (Br₂/FeBr₃): Yields 5-bromo-pyridinyl derivatives (70–75% yield) with retention of E-configuration .

Table 2: Electrophilic Substitution Outcomes

ReactionReagentPositionYield (%)
NitrationHNO₃ (conc.)C468
BrominationBr₂ (1.2 eq.)C573

Metal Complexation

The pyridinyl nitrogen and hydrazone’s imine nitrogen act as bidentate ligands for transition metals:

  • Cu(II) Complexes : Form octahedral geometries (UV-Vis: λₘₐₓ = 620 nm; magnetic moment: 1.73 BM) .

  • Zn(II) Complexes : Exhibit tetrahedral coordination (FT-IR: ν(Zn–N) at 450–470 cm⁻¹) with enhanced antibacterial activity .

Key Findings :

  • Cu(II) complexes show 2x higher radical scavenging activity than the ligand (IC₅₀ = 12 μM vs. 25 μM) .

  • Zn complexes inhibit E. coli growth at MIC = 8 μg/mL .

Oxidation and Reduction

  • Oxidation (KMnO₄/H₂O) : Cleaves the hydrazone bond to regenerate pyridine-2-carbaldehyde and 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid (confirmed by LC-MS) .

  • Reduction (NaBH₄) : Converts the imine (C=N) to amine (C–N–H), yielding a secondary hydrazide derivative (¹H NMR: δ 3.2 ppm, NH₂ triplet) .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidine derivatives show IC₅₀ = 1.8 μM against MCF-7 cells .

  • Antibacterial Activity : Thiadiazole derivatives inhibit S. aureus (MIC = 4 μg/mL) .

Structure-Activity Notes :

  • Electron-withdrawing groups (e.g., NO₂) on the pyridine ring enhance anticancer potency.

  • The butoxyphenyl group improves lipid solubility, increasing bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of similar pyrazole-carbohydrazide derivatives:

Compound Name / ID Substituents (Position) Molecular Weight Key Features / Applications Reference
Target Compound 3-(4-butoxyphenyl), N'-(pyridin-2-ylmethylene) Not Provided Hypothesized enzyme inhibition / coordination chemistry -
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide 3-(4-butoxyphenyl), N'-(2-methylindole) 415.497 Potential sensor or ligand for metal complexes
(E)-3-(5-Bromothiophen-2-yl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide 3-(5-bromothiophenyl), N'-(pyridin-4-yl) 376.231 Unknown (structural analogue with halogen substitution)
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 3-(4-methylphenyl), N'-(dimethylaminophenyl) 335.39 Fluorescence / coordination chemistry
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3-(4-methoxyphenyl), N'-(trimethoxyphenyl) 423.43 Antioxidant / antimicrobial potential
(E)-N′-(4-Hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide 3-(naphthyl), N'-(4-hydroxybenzylidene) 385.41 DNA gyrase inhibition (hypothesized)
Key Observations:

Halogenated derivatives (e.g., bromothiophene in ) may increase binding affinity to hydrophobic enzyme pockets .

Biological Activity :

  • Indole-containing analogues () exhibit strong interactions with biomolecules, as seen in aqueous-phase sensors .
  • Pyridin-2-ylmethylene groups (target compound, ) enable metal coordination, useful in catalytic or antitumor applications .
  • Trimethoxyphenyl derivatives () show promise in antimicrobial activity due to electron-rich aromatic systems .

Molecular Weight and Drug-Likeness :

  • Compounds with molecular weights >400 (e.g., ) may face challenges in bioavailability, whereas derivatives <400 (e.g., ) align better with Lipinski’s rules .

Research Findings on Analogues

  • Anticancer Activity :

    • The compound (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () inhibits A549 lung cancer cell growth (IC₅₀ = 1.8 µM) by inducing apoptosis .
    • Pyridine-substituted derivatives (e.g., target compound) may leverage similar mechanisms via kinase or protease inhibition .
  • Enzyme Inhibition: (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide () is a nonpeptidic inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), suggesting the pyrazole-carbohydrazide scaffold’s versatility in targeting metalloenzymes .
  • Antibacterial Activity :

    • N9-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives () inhibit Staphylococcus aureus DNA gyrase, highlighting the role of halogen and aromatic groups in disrupting bacterial replication .

Q & A

Basic: What are the established synthetic routes for this pyrazole-carbohydrazide derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole-3-carboxylic acid derivatives. Key steps include:

  • Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives are cyclized under basic conditions to form the pyrazole core .
  • Hydrazide Formation : The carboxylic acid group is converted to a hydrazide via reaction with hydrazine hydrate.
  • Schiff Base Formation : Condensation of the hydrazide with pyridine-2-carbaldehyde under reflux in ethanol yields the final (E)-isomer. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like Z-isomers .
    Key Validation : Confirm regioselectivity and stereochemistry using NMR (e.g., NOESY for E/Z isomerism) and single-crystal X-ray diffraction .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • FT-IR : Identify characteristic peaks for C=N (1590–1620 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and hydrazide/pyridine linkages. For example, the imine proton (CH=N) appears at δ 8.3–8.5 ppm .
  • X-Ray Crystallography : Employ SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). High-resolution data (≤ 1.0 Å) is preferred to resolve disorder in flexible substituents like the butoxyphenyl group .

Advanced: How can computational methods resolve discrepancies between experimental and theoretical data?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and compare bond lengths/angles with X-ray data. For example, the C=N bond in the hydrazide moiety typically shows <0.02 Å deviation between theory and experiment .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. This clarifies packing anomalies in crystallographic data .
  • Energy Framework Analysis : Compare dispersion vs. electrostatic contributions to lattice energy, which may explain polymorphism or solvate formation .

Advanced: How to design molecular docking studies for predicting biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with pyrazole-affinity (e.g., cyclooxygenase-2, kinase enzymes) based on structural analogs .
  • Software Setup : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to cover active sites (e.g., 20 ų around COX-2’s heme pocket) .
  • Validation : Cross-check docking scores (ΔG) with experimental IC₅₀ values. For instance, a ΔG ≤ −8.5 kcal/mol correlates with sub-µM inhibitory activity in pyrazole derivatives .

Advanced: What strategies address contradictions in pharmacological data across studies?

Methodological Answer:

  • SAR Analysis : Systematically vary substituents (e.g., butoxyphenyl vs. methoxyphenyl) and compare bioactivity. Use ANOVA to identify statistically significant trends .
  • Metabolic Stability Assays : Perform microsomal incubation (e.g., human liver microsomes) to assess if conflicting in vivo/in vitro results stem from rapid degradation .
  • Synchrotron Studies : Re-evaluate crystal structures at high resolution to rule out conformational flexibility influencing receptor binding .

Basic: What are the best practices for optimizing reaction yields?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance Schiff base formation but may require acid scavengers (e.g., molecular sieves) to prevent hydrolysis .
  • Catalysis : Add 1–2 mol% p-toluenesulfonic acid to accelerate condensation steps. Yields improve from ~60% to >85% .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate pure E-isomers .

Advanced: How to analyze electronic properties for photochemical applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λ_max in DMSO (typically 280–320 nm for π→π* transitions). Compare with TD-DFT results to validate exciton coupling effects .
  • Electrochemical Studies : Perform cyclic voltammetry to determine HOMO/LUMO levels. Pyrazole-carbohydrazides often show HOMO ≈ −5.8 eV, suitable for OLED applications .
  • NLO Properties : Calculate hyperpolarizability (β) using Gaussian08. Values >50 × 10⁻³⁰ esu suggest potential in nonlinear optical materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.